
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime is a chemical compound that is widely used in scientific research. It is a thiophene derivative that has been shown to exhibit a range of interesting biological activities.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, as mentioned above. It may also act by disrupting the function of cell membranes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime are varied and complex. It has been shown to exhibit antifungal and antibacterial effects by disrupting the function of cell membranes. It has also been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters, which can lead to changes in brain function. Additionally, it has been shown to have antitumor properties, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime in lab experiments is its wide range of biological activities. It can be used to study the effects of enzyme inhibition, cell membrane disruption, and neurotransmitter function, among other things. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime. For example, further studies could be done to elucidate its mechanism of action and to identify additional biological activities. It could also be used in combination with other compounds to enhance its effects or to target multiple biological pathways. Additionally, it could be tested in animal models to determine its efficacy and safety for potential use in humans.
Métodos De Síntesis
The synthesis of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime can be achieved through a multi-step process. The first step involves the reaction of 2,5-bis(methylthio)thiophene-3-carboxaldehyde with bromine to yield 4-bromo-2,5-bis(methylthio)thiophene-3-carboxaldehyde. The second step involves the reaction of this intermediate with hydroxylamine hydrochloride to yield 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime.
Aplicaciones Científicas De Investigación
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime has been shown to exhibit a range of biological activities that make it useful for scientific research. For example, it has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Propiedades
IUPAC Name |
(NZ)-N-[[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS3/c1-11-6-4(3-9-10)5(8)7(12-2)13-6/h3,10H,1-2H3/b9-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIHTIIDBKVDIE-OQFOIZHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C(=C(S1)SC)Br)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]-N-hydroxymethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

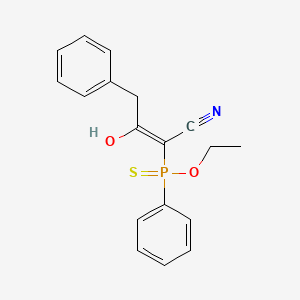
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
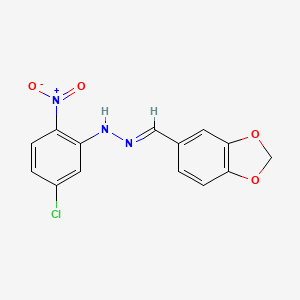

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
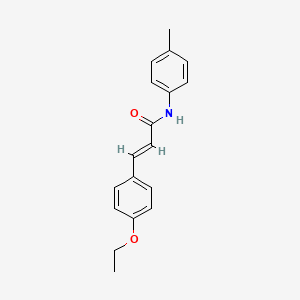
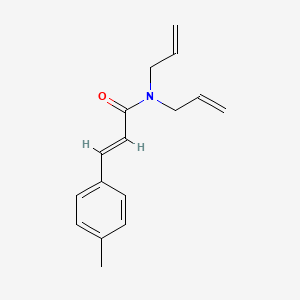
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
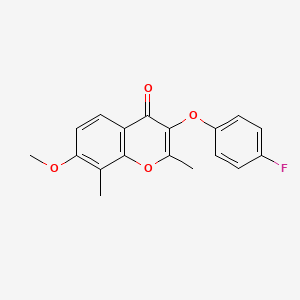

![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)